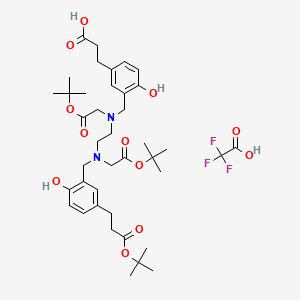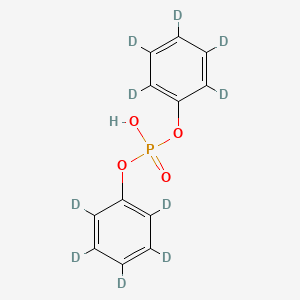
Diphenyl Phosphate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl Phosphate-d10 is a deuterium-labeled version of Diphenyl Phosphate. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in tracing and quantifying the compound in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl Phosphate-d10 typically involves the deuteration of Diphenyl Phosphate. This process can be achieved through the reaction of Diphenyl Phosphate with deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors, and various purification techniques are employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Diphenyl Phosphate-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phosphate groups.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phosphate-containing drugs.
Industry: Applied in the development of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of Diphenyl Phosphate-d10 involves its incorporation into biological and chemical systems where it can be traced and quantified. The deuterium labeling allows for precise tracking of the compound’s movement and transformation. In biological systems, it can inhibit growth and energy metabolism in a sex-specific manner, as observed in zebrafish studies .
Comparaison Avec Des Composés Similaires
Diphenyl Phosphate: The non-deuterated version of Diphenyl Phosphate-d10.
Triphenyl Phosphate: Another phosphate ester with similar applications but different chemical properties.
Phenyl Phosphate: A simpler phosphate ester with fewer phenyl groups
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. This labeling enhances the compound’s stability and allows for more accurate measurements in various scientific applications .
Propriétés
Formule moléculaire |
C12H11O4P |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentadeuteriophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
ASMQGLCHMVWBQR-LHNTUAQVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


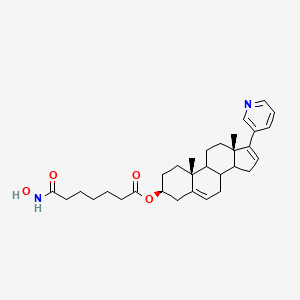

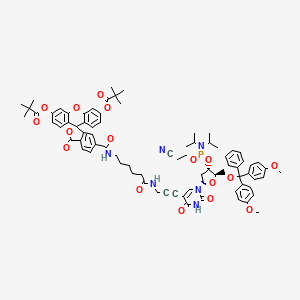
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
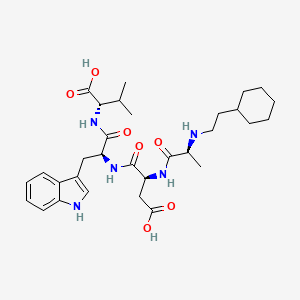
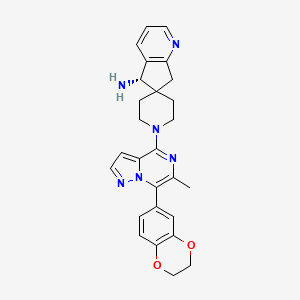
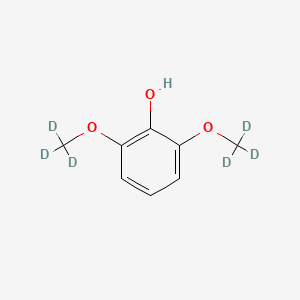
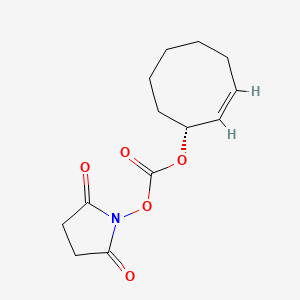
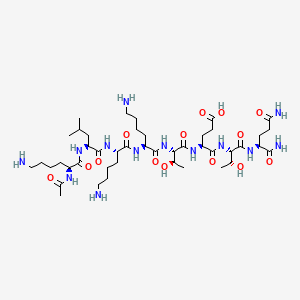
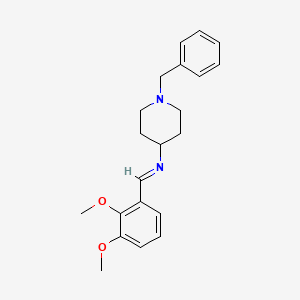

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)

